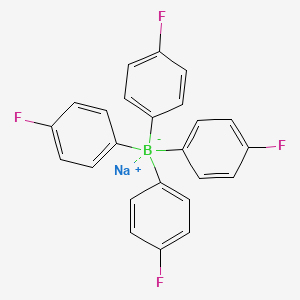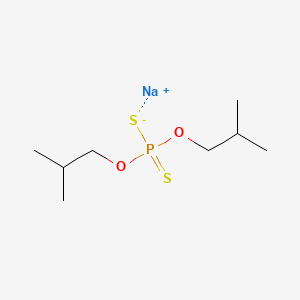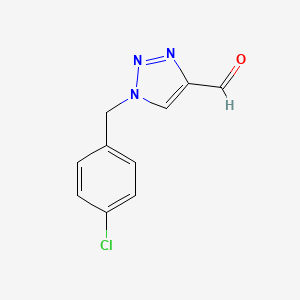
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The “4-Chlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached .
Synthesis Analysis
While specific synthesis methods for “1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde” were not found, similar compounds are often synthesized through reactions involving N-benzylation . This involves the reaction of a nitrogen-containing compound with a benzyl halide .
Applications De Recherche Scientifique
Molecular Rearrangements and Synthesis
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives have been studied for their molecular rearrangements. These rearrangements are influenced by the electronic properties of substituents and have applications in the synthesis of various triazole derivatives. For instance, L'abbé et al. (1990) explored the rearrangements of 4-iminomethyl-1,2,3-triazoles, which are interconvertible and depend on the R-substituent, leading to the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Antimicrobial Applications
This compound has been used as a precursor in the synthesis of new antimicrobial agents. Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, demonstrating broad-spectrum antimicrobial activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Electronic, Nonlinear Optical, and Spectroscopic Analysis
In the field of electronic and optical properties, compounds derived from 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde have been analyzed for their molecular electrostatic potentials, spectroscopic properties, and nonlinear optical properties. Beytur and Avinca (2021) conducted a detailed analysis of these properties using DFT calculations, contributing to the understanding of the electronic structure of these compounds (Beytur & Avinca, 2021).
Catalysis and Synthetic Applications
The compound and its derivatives have been used in catalysis and synthetic chemistry. For example, Liu and Wang (2010) described the use of a triazole derivative in an ultrasound-assisted synthesis method, highlighting the efficiency and advantages of this approach in chemical synthesis (Liu & Wang, 2010).
Tuberculosis Inhibitory Activity
In medicinal chemistry, derivatives of this compound have been investigated for their inhibitory activity against Mycobacterium tuberculosis. Costa et al. (2006) synthesized N-substituted-phenyl-1,2,3-triazole derivatives and studied their anti-tubercular properties, identifying promising lead molecules for further exploration (Costa, Boechat, Rangel, da Silva, de Souza, Rodrigues, Castro, Júnior, Lourenço, Wardell, & Ferreira, 2006).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLDCHBHDUZNPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


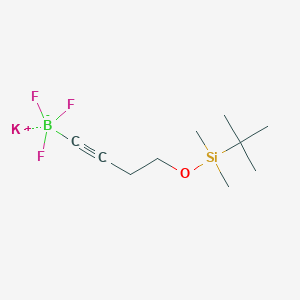
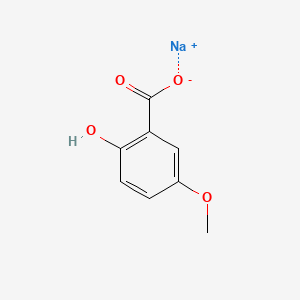
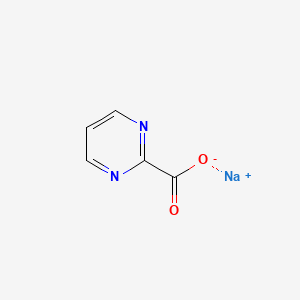
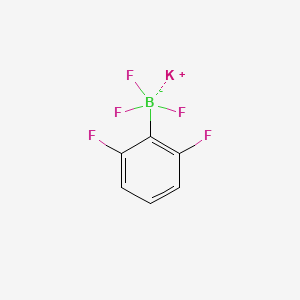

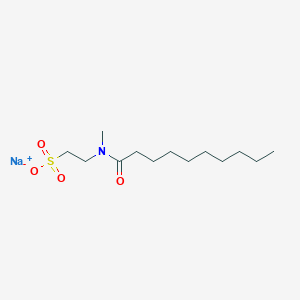
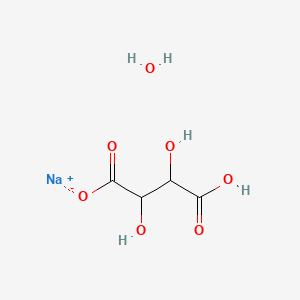
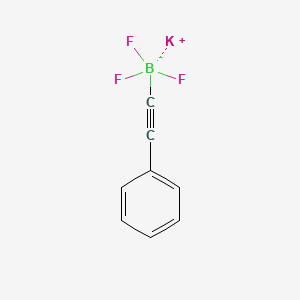
![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
